molecular formula C20H16O3 B8168862 4-(3-(Benzyloxy)phenoxy)benzaldehyde

4-(3-(Benzyloxy)phenoxy)benzaldehyde

Cat. No.: B8168862
M. Wt: 304.3 g/mol
InChI Key: TUDCSMMSWJNNQZ-UHFFFAOYSA-N
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Description

4-(3-(Benzyloxy)phenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a phenoxy group, which is further substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Benzyloxy)phenoxy)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy ether.

    Coupling Reaction: The benzyloxy intermediate is then subjected to a coupling reaction with a halogenated benzaldehyde derivative.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Benzyloxy)phenoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(3-(Benzyloxy)phenoxy)benzoic acid

    Reduction: 4-(3-(Benzyloxy)phenoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the substituent introduced

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 3-(Benzyloxy)benzaldehyde
  • 4-Phenoxybenzaldehyde

Comparison

4-(3-(Benzyloxy)phenoxy)benzaldehyde is unique due to the presence of both benzyloxy and phenoxy groups attached to the benzaldehyde core. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the benzyloxy group can enhance the compound’s solubility in organic solvents and influence its reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

4-(3-phenylmethoxyphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-14-16-9-11-18(12-10-16)23-20-8-4-7-19(13-20)22-15-17-5-2-1-3-6-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDCSMMSWJNNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of p-fluorobenzaldehyde (6.15 mmol, 0.763 g) in dimethylformamide (20.5 mL) was added cesium carbonate (4.1 mmol, 1.33 g) and 38 (4.1 mmol, 0.819 g). This solution was heated to 90° C. and monitored with TLC. When complete, the reaction mixture was cooled to room temperature and filtered through a fritted funnel. The filtrate was then diluted with ethyl acetate (200 mL) and extracted with eight 15 mL portions of water and one 10 mL portion of brine. The organic layer was dried over magnesium sulfate, evaporated to dryness and purified with flash chromatography to yield 0.930 g (3.05 mmol) of the title product. 1H NMR (500 MHz, CDCl3) δ 9.93 (s, 1H), 7.85 (d, J=8.6, 2H), 7.55-7.22 (m, 6H), 7.07 (d, J=8.7, 2H), 6.86 (d, J=8.3, 1H), 6.71 (dd, J=5.2, 10.7, 2H), 5.06 (s, 2H). 13C NMR (126 MHz, CDCl3) δ 190.79, 162.93, 160.50, 156.39, 131.94, 130.61, 128.66, 128.15, 127.52, 117.78, 112.66, 111.44, 107.25, 70.18.
Quantity
0.763 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
0.819 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One

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